

# EMD-132338 (Tepotinib) in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **EMD-132338** (Tepotinib) in combination therapies against other alternatives, supported by experimental data from clinical trials.

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, often through gene amplification, is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] This has led to the clinical investigation of Tepotinib in combination with EGFR TKIs to overcome this resistance. This guide compares the efficacy and safety of Tepotinib-based combination therapies with other MET inhibitor combinations in similar patient populations.

# **Quantitative Data Summary**

The following tables summarize the clinical trial data for Tepotinib and its alternatives in combination therapies for MET-driven NSCLC, particularly in the context of EGFR TKI resistance.

Table 1: Efficacy of Tepotinib in Combination with EGFR TKIs



| Clinical<br>Trial                  | Combinatio<br>n Therapy    | Patient<br>Population                                                                       | Overall<br>Response<br>Rate (ORR)             | Median Progressio n-Free Survival (PFS)         | Median<br>Overall<br>Survival<br>(OS)           |
|------------------------------------|----------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| INSIGHT<br>(Phase II)[4]<br>[5][6] | Tepotinib +<br>Gefitinib   | EGFR- mutant, MET- amplified NSCLC with acquired resistance to 1st/2nd-gen EGFR TKI         | 66.7%                                         | 16.6 months                                     | 37.3 months                                     |
| INSIGHT 2<br>(Phase II)[7]         | Tepotinib +<br>Osimertinib | EGFR-mutant NSCLC with acquired resistance to 1st-line osimertinib due to MET amplification | 54.5% (in patients with ≥9 months' follow-up) | 16.6 months (from INSIGHT study with gefitinib) | 37.3 months (from INSIGHT study with gefitinib) |

Table 2: Efficacy of Alternative MET Inhibitor Combination Therapies



| Clinical<br>Trial                                  | Combinatio<br>n Therapy      | Patient<br>Population                                                             | Overall<br>Response<br>Rate (ORR)                      | Median Progressio n-Free Survival (PFS) | Median Duration of Response (DoR)         |
|----------------------------------------------------|------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------|-------------------------------------------|
| Phase Ib/II<br>Study[8][9]<br>[10][11]             | Capmatinib +<br>Gefitinib    | EGFR- mutant, MET- dysregulated NSCLC with acquired resistance to EGFR TKI        | 47% (in patients with high MET amplification, GCN ≥ 6) | Not Reported                            | Not Reported                              |
| SAVANNAH<br>(Phase II)[12]<br>[13][14][15]<br>[16] | Savolitinib +<br>Osimertinib | EGFR- mutant, MET- amplified/ove rexpressed NSCLC with progression on osimertinib | 56%                                                    | 7.4 months                              | 6.1 weeks<br>(median time<br>to response) |
| Phase I Trial<br>(NCT005851<br>95)[17]             | Crizotinib                   | MET-<br>amplified<br>advanced<br>NSCLC                                            | 33% (in patients with high MET amplification)          | Not Reported                            | 35 weeks                                  |
| Co-MET<br>Study[18]                                | Crizotinib                   | Advanced NSCLC with high MET gene copy number (≥ 7)                               | 40.0%                                                  | 5.7 months                              | 7.6 months                                |

Table 3: Safety Profile of Tepotinib (from VISION Trial - Monotherapy)[19][20][21]



| Adverse Event (AE)                          | Any Grade | Grade ≥3 |
|---------------------------------------------|-----------|----------|
| Peripheral Edema                            | 67.7%     | 11.8%    |
| Nausea                                      | 23.3%     | 0.6%     |
| Diarrhea                                    | 22.7%     | 0.3%     |
| Increased Blood Creatinine                  | 22.0%     | 1.3%     |
| Hypoalbuminemia                             | 25.2%     | 3.8%     |
| Increased Alanine<br>Aminotransferase (ALT) | 14.1%     | 2.2%     |
| Increased Aspartate Aminotransferase (AST)  | 11.2%     | 1.9%     |
| Increased Amylase                           | 10.5%     | 1.9%     |

Note: Data for combination therapy safety profiles are often reported with high variability and are dependent on the specific combination partner. The most common adverse events for Capmatinib plus Gefitinib included nausea, peripheral edema, decreased appetite, and rash. [11]

# **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are crucial for the interpretation and comparison of data. Below are key aspects of the methodologies employed in these studies.

# **MET Amplification Detection**

- Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting gene amplification. [22][23] The criteria for MET amplification in clinical trials often involve a MET gene copy number (GCN) of ≥5 or a MET/CEP7 ratio of ≥2.[5][7] However, different studies may use slightly different cut-off values. [17][24]
- Next-Generation Sequencing (NGS): NGS is increasingly used to assess MET amplification.
   [22][23][25][26] While it offers the advantage of simultaneously detecting other genomic



alterations, defining a standardized cut-off for amplification can be challenging, and its sensitivity compared to FISH can vary.[23][26]

# **Patient Selection Criteria (General Overview)**

- Histologically confirmed advanced or metastatic NSCLC.
- Documented activating EGFR mutation.
- Acquired resistance to a prior EGFR TKI.
- Evidence of MET amplification or overexpression, as determined by central laboratory testing (FISH or IHC).[13][27]
- ECOG performance status of 0 or 1.[27]

### **Efficacy and Safety Assessment**

- Tumor response is typically evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[28]
- Adverse events are graded according to the National Cancer Institute Common Terminology
   Criteria for Adverse Events (NCI CTCAE).[20]

# **Visualizations**

Signaling Pathway: EGFR TKI Resistance via MET Amplification





EGFR TKI Resistance Mediated by MET Amplification

Click to download full resolution via product page

Caption: EGFR TKI resistance pathway via MET amplification.

# **Experimental Workflow: Patient Stratification and Treatment**





Click to download full resolution via product page

Caption: Workflow for patient selection and treatment.

# **Logical Relationship: Combination Therapy Rationale**



# Rationale for MET and EGFR Inhibitor Combination EGFR Activating



Click to download full resolution via product page

Caption: Logic of combining MET and EGFR inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 3. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Osimertinib plus savolitinib in EGFRm+/MET+ NSCLC following prior osimertinib [astrazenecaclinicaltrials.com]
- 14. deceraclinical.com [deceraclinical.com]



- 15. Savolitinib plus osimertinib in epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer with MET overexpression and/or amplification following disease progression on osimertinib: primary results from the phase II SAVANNAH study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase 2 trial of crizotinib in Japanese patients with advanced NSCLC harboring a MET gene alteration: a Co-MET study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. TEPMETKO (tepotinib) safety analysis [tepmetko.com]
- 21. Tepotinib: Guidance for oncology nurses on management of adverse events in patients with MET exon 14 skipping non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of MET gene amplification analysis by next-generation sequencing and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. NGS and FISH for MET amplification detection in EGFR TKI resistant non-small cell lung cancer (NSCLC) patients: A prospective, multicenter study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [EMD-132338 (Tepotinib) in Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604631#emd-132338-in-combination-therapy-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com